molecular formula C16H22N2O4 B7604132 N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide

N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide

Cat. No.: B7604132
M. Wt: 306.36 g/mol
InChI Key: QUNZZEYMXZKINQ-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is a complex organic compound characterized by its morpholine ring, phenyl group, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide typically involves multiple steps:

    Formation of the Morpholine Ring: The starting material, 2,6-dimethylmorpholine, can be synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the morpholine derivative reacts with a phenyl halide under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The morpholine ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]acetamide: Similar structure but lacks the oxo group.

    N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide: Lacks the ethoxy linkage.

    N-[2-(2-oxoethoxy)phenyl]acetamide: Lacks the morpholine ring.

Uniqueness

N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide is unique due to the combination of its morpholine ring, phenyl group, and acetamide moiety

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)16(20)10-21-15-7-5-4-6-14(15)17-13(3)19/h4-7,11-12H,8-10H2,1-3H3,(H,17,19)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNZZEYMXZKINQ-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)COC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.